molecular formula C25H23Cl2N5O6S2 B12728819 2,5-Dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 85455-44-3

2,5-Dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B12728819
CAS No.: 85455-44-3
M. Wt: 624.5 g/mol
InChI Key: LRFMSUFPOLRTGA-UHFFFAOYSA-N
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Description

Alkanes, C10-13, chloro , is a group of chlorinated paraffins. These compounds are characterized by their carbon chain length, which ranges from 10 to 13 carbon atoms, and their varying degrees of chlorination. Chlorinated paraffins are widely used in various industrial applications due to their flame retardant properties, plasticizing effects, and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorinated paraffins are typically synthesized through the chlorination of paraffin hydrocarbons. The process involves the reaction of paraffin with chlorine gas under controlled conditions. The degree of chlorination can be adjusted by varying the reaction time, temperature, and chlorine concentration. The reaction is usually carried out in the presence of ultraviolet light or a catalyst to initiate the chlorination process .

Industrial Production Methods

Industrial production of chlorinated paraffins involves large-scale chlorination reactors where paraffin hydrocarbons are continuously fed and chlorinated. The process is carefully monitored to ensure consistent product quality and to control the level of chlorination. The final product is then purified and stabilized before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Chlorinated paraffins undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorinated paraffins have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of chlorinated paraffins involves their interaction with various molecular targets and pathways. In biological systems, they can disrupt cell membranes and interfere with enzyme activity. Their flame retardant properties are attributed to the release of chlorine radicals during combustion, which inhibit the propagation of flames .

Comparison with Similar Compounds

Chlorinated paraffins can be compared with other similar compounds, such as:

Conclusion

EINECS 287-279-4, or Alkanes, C10-13, chloro, is a versatile group of compounds with significant industrial and scientific applications. Their unique properties, such as flame retardancy and plasticizing effects, make them valuable in various fields. Understanding their preparation methods, chemical reactions, and mechanisms of action is crucial for their effective utilization and management.

Properties

CAS No.

85455-44-3

Molecular Formula

C25H23Cl2N5O6S2

Molecular Weight

624.5 g/mol

IUPAC Name

2,5-dichloro-4-[4-[[5-[ethyl(phenyl)sulfamoyl]-2-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C25H23Cl2N5O6S2/c1-4-31(17-8-6-5-7-9-17)39(34,35)18-11-10-15(2)21(12-18)28-29-24-16(3)30-32(25(24)33)22-13-20(27)23(14-19(22)26)40(36,37)38/h5-14,24H,4H2,1-3H3,(H,36,37,38)

InChI Key

LRFMSUFPOLRTGA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C)N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)O)Cl)C

Origin of Product

United States

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